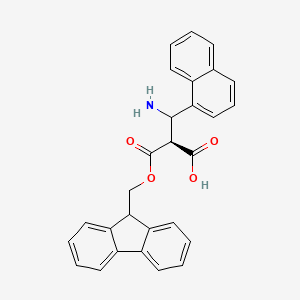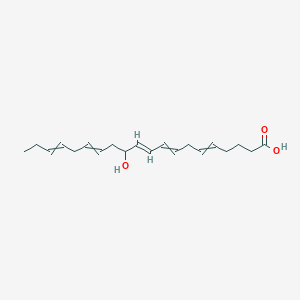
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+/-)12-HEPE is synthesized through the non-enzymatic oxidation of eicosapentaenoic acid. This process involves the exposure of eicosapentaenoic acid to oxidative conditions, leading to the formation of hydroxy derivatives . The reaction typically requires controlled temperature and oxygen levels to ensure the selective formation of the desired hydroxy fatty acids.
Industrial Production Methods
Industrial production of (+/-)12-HEPE involves large-scale oxidation of eicosapentaenoic acid using advanced oxidation techniques. These methods include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts to achieve high yields of (+/-)12-HEPE . The process is optimized to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)12-HEPE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert (+/-)12-HEPE to its corresponding alcohols or alkanes.
Substitution: Substitution reactions involving (+/-)12-HEPE can occur at the hydroxy group, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Hydroperoxides: Formed through further oxidation.
Alcohols and Alkanes: Formed through reduction.
Esters and Ethers: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(+/-)12-HEPE has a wide range of scientific research applications:
Wirkmechanismus
(+/-)12-HEPE exerts its effects through several molecular targets and pathways:
Inhibition of Platelet Aggregation: (+/-)12-HEPE inhibits platelet aggregation by interfering with thromboxane signaling pathways.
Activation of Insulin-like Signaling Pathways: In brown adipose tissue, (+/-)12-HEPE promotes glucose uptake by activating insulin-like intracellular signaling pathways.
Anti-inflammatory Effects: (+/-)12-HEPE exerts anti-inflammatory effects by modulating the activity of peroxisome proliferator-activated receptors (PPARs).
Vergleich Mit ähnlichen Verbindungen
(+/-)12-HEPE is part of a family of hydroxy fatty acids, including:
12-Hydroxyeicosatetraenoic Acid (12-HETE): Similar in structure but derived from arachidonic acid.
18-Hydroxyeicosapentaenoic Acid (18-HEPE): Another hydroxy derivative of eicosapentaenoic acid with distinct biological activities.
15-Hydroxyeicosapentaenoic Acid (15-HEPE): Differentiated by the position of the hydroxy group on the carbon chain.
Uniqueness: : (+/-)12-HEPE is unique due to its equal composition of 12(S)-HEPE and 12®-HEPE isomers, which contribute to its distinct biological activities .
Eigenschaften
Molekularformel |
C20H30O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(10E)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3?,9-7?,11-8?,13-10?,17-14+ |
InChI-Schlüssel |
MCRJLMXYVFDXLS-XHDHHSEKSA-N |
Isomerische SMILES |
CCC=CCC=CCC(/C=C/C=CCC=CCCCC(=O)O)O |
Kanonische SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
![methyl 4-(2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14117249.png)


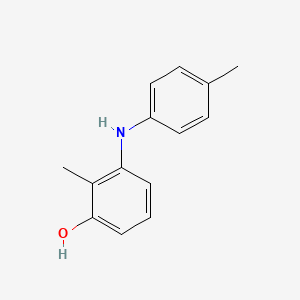
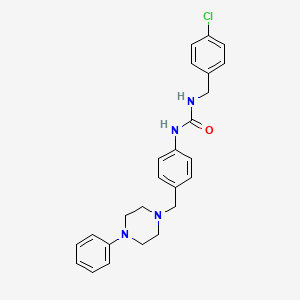
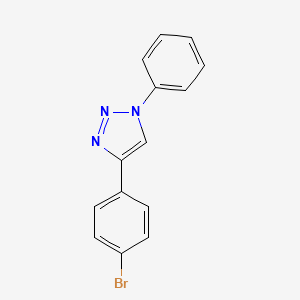
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14117289.png)
![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117299.png)
![N-(2-chloro-5-fluorophenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117300.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate](/img/structure/B14117306.png)
